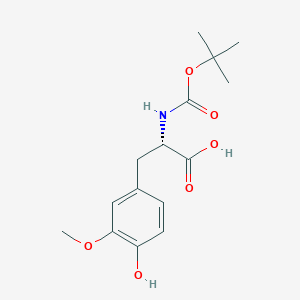

Boc-3-methoxy-L-tyrosine

CAS No.: 141900-23-4

Cat. No.: VC3270129

Molecular Formula: C15H21NO6

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141900-23-4 |

|---|---|

| Molecular Formula | C15H21NO6 |

| Molecular Weight | 311.33 g/mol |

| IUPAC Name | (2S)-3-(4-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-11(17)12(8-9)21-4/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19)/t10-/m0/s1 |

| Standard InChI Key | DVQDNEXWFJBUAV-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)OC)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O |

Introduction

Chemical Structure and Properties

Boc-3-methoxy-L-tyrosine is a modified amino acid derivative that combines three key structural features: the amino acid tyrosine as the core structure, a methoxy group (-OCH₃) at the 3-position of the aromatic ring, and a tert-butyloxycarbonyl (Boc) protecting group on the amino function. This combination creates a compound with specific chemical properties that are advantageous for peptide synthesis and pharmaceutical applications.

Structural Characteristics

The chemical structure of Boc-3-methoxy-L-tyrosine features the following components:

-

The basic L-tyrosine amino acid framework (C₉H₁₁NO₃)

-

A methoxy group (-OCH₃) at the 3-position of the phenol ring

-

A tert-butyloxycarbonyl (Boc) group protecting the α-amino group

-

A free carboxylic acid group

The 3-methoxy modification of tyrosine is significant as it relates to compounds like 3-methoxytyrosine (also known as 3-O-methyldopa or vanilalanine), which belongs to the class of tyrosine derivatives and serves as a biochemical marker for certain metabolic disorders .

Synthesis Methods

The synthesis of Boc-3-methoxy-L-tyrosine would likely follow similar principles to those used for other Boc-protected amino acids, particularly Boc-L-tyrosine, with additional considerations for the methoxy group.

Boc Protection Strategies

Based on the methods for synthesizing Boc-L-tyrosine, a similar approach could be employed for Boc-3-methoxy-L-tyrosine. The patent CN104447415A describes a method for preparing Boc-L-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions . This method could be adapted for 3-methoxytyrosine:

-

3-methoxytyrosine is adjusted to strong basicity (pH ≥12) using sodium hydroxide or potassium hydroxide

-

Di-tert-butyl dicarbonate ((Boc)₂O) is added in batches, with controlled reaction times

-

Impurities are removed by extraction with organic solvents

-

The pH is adjusted to acidic conditions (pH 1-3)

-

The product is extracted with an appropriate organic solvent

-

The organic layer is washed to neutrality and dried

Optimization Parameters

Based on the Boc-L-tyrosine synthesis patent, the following parameters would likely be important for optimizing the synthesis of Boc-3-methoxy-L-tyrosine:

| Parameter | Recommended Range | Impact on Synthesis |

|---|---|---|

| pH for initial reaction | ≥12 | Ensures complete deprotonation of amino groups |

| Reaction time | 1-20 hours per batch | Controls completion of Boc protection |

| Extraction pH | 1-3 | Facilitates efficient product isolation |

| Drying time | 5-10 hours | Ensures removal of water for crystallization |

| Organic solvents for extraction | Ethyl acetate, tert-butyl acetate, methylene dichloride | Influences product purity and yield |

A critical aspect of the synthesis would be ensuring high purity, as the method for Boc-L-tyrosine is reported to achieve purity levels exceeding 99% with yields above 90% .

Applications in Peptide Synthesis

Boc-3-methoxy-L-tyrosine would serve as a valuable building block in peptide synthesis, similar to other Boc-protected amino acid derivatives.

Role as a Protected Building Block

The Boc protection strategy is widely used in peptide synthesis for several reasons:

-

It provides temporary protection of the α-amino group during peptide bond formation

-

It prevents unwanted side reactions during coupling steps

-

It can be selectively removed under acidic conditions without affecting other protecting groups

-

It enables controlled, sequential addition of amino acids in peptide chain assembly

The 3-methoxy modification of tyrosine offers unique properties that can enhance the biological activity of resulting peptides, potentially altering their receptor binding characteristics or metabolic stability.

Advantages in Bioactive Peptide Development

Drawing from information about other tyrosine derivatives, Boc-3-methoxy-L-tyrosine would likely offer several advantages in the development of bioactive peptides:

-

The methoxy group could enhance binding selectivity to specific receptors

-

It might provide improved metabolic stability compared to unmodified tyrosine

-

The modification could alter the hydrophobicity and membrane permeability of resulting peptides

-

It could serve as a site for further chemical modifications or bioconjugation

These properties make Boc-3-methoxy-L-tyrosine particularly valuable for research focused on developing peptide-based therapeutics with enhanced pharmacological properties.

Pharmaceutical Applications

The incorporation of Boc-3-methoxy-L-tyrosine into pharmaceutical research would likely parallel applications seen with similar tyrosine derivatives.

Drug Development

As with other modified tyrosine derivatives, Boc-3-methoxy-L-tyrosine would be valuable in pharmaceutical research for:

-

Creating compounds that target specific biological pathways

-

Developing peptide-based therapeutics with enhanced receptor selectivity

-

Modifying existing drug candidates to improve pharmacokinetic properties

-

Enabling structure-activity relationship studies in drug discovery

The methoxy modification could be particularly valuable for developing compounds that interact with specific receptor subtypes, potentially leading to improved drug efficacy and selectivity compared to compounds incorporating unmodified tyrosine .

Analytical Methods

The analysis and characterization of Boc-3-methoxy-L-tyrosine would employ standard techniques used for similar protected amino acid derivatives.

Chromatographic Methods

Likely analytical methods for Boc-3-methoxy-L-tyrosine would include:

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

-

Thin-Layer Chromatography (TLC) for reaction monitoring

-

Mass Spectrometry for structural confirmation

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

Spectroscopic Characterization

Expected spectroscopic characteristics would include:

| Analytical Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for aromatic protons, methoxy group, Boc group, and α-hydrogen |

| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, methoxy carbon, and Boc group |

| IR Spectroscopy | Bands for N-H, C=O (carboxylic acid and carbamate), and aromatic C-C stretching |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern showing loss of Boc group |

| UV-Vis Spectroscopy | Absorption maxima characteristic of methoxy-substituted phenol ring |

Biological Significance

The biological significance of Boc-3-methoxy-L-tyrosine relates primarily to its unprotected counterpart, 3-methoxytyrosine, and its role in biochemical pathways.

Research Applications in Neuroscience

Similar to other tyrosine derivatives, Boc-3-methoxy-L-tyrosine could be valuable in neuroscience research, particularly in studies focused on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume